Boc-Cystamine-Suc-OH

Catalog No.
S2712664
CAS No.
946849-79-2
M.F
C13H24N2O5S2
M. Wt
352.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Cystamine-Suc-OH

CAS Number

946849-79-2

Product Name

Boc-Cystamine-Suc-OH

IUPAC Name

4-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]ethylamino]-4-oxobutanoic acid

Molecular Formula

C13H24N2O5S2

Molecular Weight

352.46

InChI

InChI=1S/C13H24N2O5S2/c1-13(2,3)20-12(19)15-7-9-22-21-8-6-14-10(16)4-5-11(17)18/h4-9H2,1-3H3,(H,14,16)(H,15,19)(H,17,18)

InChI Key

ZDIJUJORRFBJFP-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCSSCCNC(=O)CCC(=O)O

Solubility

not available

Disulfide-Based Self-Immolative Linker:

Boc-Cystamine-Suc-OH, also known as N-(2-(2-(2-(tert-Butyloxycarbonylamino)ethyl)disulfaneyl)ethyl)succinamic acid, functions as a disulfide-based self-immolative linker in scientific research [, ]. These linkers are crucial tools for drug delivery applications, particularly in the field of targeted therapy [].

Targeted Drug Delivery:

Boc-Cystamine-Suc-OH plays a vital role in targeted drug delivery by attaching a therapeutic agent to a carrier molecule. This linkage is stable in the bloodstream but readily cleaved inside the target cell by the reducing environment present in the cytoplasm [, ]. This cleavage triggers a self-immolation process, resulting in the controlled release of the drug molecule within the target cell, minimizing systemic exposure and potential side effects [].

Research Applications:

The unique properties of Boc-Cystamine-Suc-OH make it valuable for various research applications, including:

  • Delivery of cytotoxic drugs: This linker can be employed to deliver potent anticancer drugs specifically to tumor cells, enhancing the efficacy of treatment while reducing off-target toxicity [].
  • Delivery of imaging agents: The linker can be used to conjugate imaging agents with targeting moieties, allowing for the specific visualization of diseased tissues [].
  • Delivery of therapeutic proteins: Boc-Cystamine-Suc-OH holds promise in delivering protein therapeutics, such as enzymes or antibodies, to targeted sites within the body [].

Boc-Cystamine-Suc-OH, chemically known as 2,2'-((1,2-ethanediyl)bis(sulfanyl))bis(1-(tert-butoxycarbonyl)propan-2-ol), is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to cystamine, which is a disulfide compound derived from cysteine. The molecular formula of Boc-Cystamine-Suc-OH is C13H24N2O5S2, and it has a molecular weight of 336.47 g/mol . This compound is notable for its application in peptide synthesis and as a linker in drug development due to the presence of both amine and thiol functionalities.

Boc-Cystamine-Suc-OH itself is not expected to have a specific mechanism of action. It primarily serves as a precursor or building block for the synthesis of more complex molecules with desired biological or chemical properties. The specific mechanism of action of these derived molecules would depend on their individual structures and functionalities.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
  • Handle the compound in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothes.
  • Follow proper disposal procedures according to local regulations.
Typical of compounds containing thiol and amine groups. Key reactions include:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid), yielding free amine functionality which can participate in further coupling reactions .
  • Disulfide Formation: The thiol groups can engage in oxidation reactions to form disulfides, which are important in stabilizing peptide structures .
  • Nucleophilic Substitution: The amine group can react with activated carboxylic acids or their derivatives to form amides, facilitating peptide bond formation .

Boc-Cystamine-Suc-OH exhibits biological relevance primarily through its role as a cysteine derivative. Cysteine and its derivatives are known to participate in various biological processes, including:

  • Antioxidant Activity: Cysteine derivatives can scavenge free radicals and reduce oxidative stress, contributing to cellular protection .
  • Protein Synthesis: The compound's ability to protect cysteine residues during peptide synthesis allows for the formation of biologically active peptides without undesired modifications .
  • Potential Therapeutic

The synthesis of Boc-Cystamine-Suc-OH typically involves the following steps:

  • Protection of Cysteine: The thiol group of cysteine is protected using the Boc group through standard procedures involving tert-butyloxycarbonylation.
  • Formation of Cystamine: Cystamine is synthesized by oxidizing two cysteine molecules, generating the disulfide bond.
  • Coupling with Succinic Acid Derivative: The protected cystamine is then reacted with a succinic acid derivative to form Boc-Cystamine-Suc-OH, often utilizing coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction .

Boc-Cystamine-Suc-OH has several applications in scientific research and pharmaceutical development:

  • Peptide Synthesis: It serves as a protecting group for cysteine residues during solid-phase peptide synthesis, enabling the formation of complex peptides without side reactions .
  • Drug Development: The compound can be used as a linker in antibody-drug conjugates (ADCs), enhancing the delivery of therapeutic agents directly to target cells .
  • Bioconjugation: Its reactive thiol groups allow for conjugation with various biomolecules, facilitating studies on protein interactions and cellular mechanisms.

Interaction studies involving Boc-Cystamine-Suc-OH focus on its reactivity with other biomolecules:

  • Peptide Interactions: Research indicates that the incorporation of Boc-Cystamine-Suc-OH into peptides can influence their stability and biological activity by modulating disulfide bond formation .
  • Drug Conjugates: Studies have shown that conjugating drugs via Boc-Cystamine-Suc-OH can improve their pharmacokinetic properties and therapeutic efficacy by enhancing target specificity .

Boc-Cystamine-Suc-OH shares structural characteristics with several related compounds. Here are some similar compounds along with their unique features:

Compound NameStructure FeaturesUnique Aspects
CystamineContains two thiol groupsDirectly involved in redox reactions
N-acetylcysteineContains an acetyl group instead of BocKnown for its mucolytic properties
3-Mercaptopropionic AcidContains a single thiol groupUsed primarily as a chelating agent
Boc-CysteineContains only one thiol groupSimpler structure used mainly for peptide synthesis

Boc-Cystamine-Suc-OH stands out due to its dual thiol functionality combined with the protective Boc group, allowing it to serve specific roles in peptide synthesis and drug development that other compounds may not fulfill effectively.

Evolution from Protein Biochemistry to Synthetic Applications

The utility of disulfide bonds in biological systems was first elucidated through studies on protein folding. In the 1950s, Christian Anfinsen demonstrated that ribonuclease A could spontaneously refold into its native conformation with correct disulfide pairings, highlighting the thermodynamic stability of these bonds in oxidative environments. This discovery laid the groundwork for understanding disulfide exchange mechanisms mediated by enzymes like protein disulfide isomerase (PDI) in eukaryotes and DsbA in Escherichia coli.

By the 1980s, researchers began exploiting disulfide chemistry for synthetic applications. Early work focused on crosslinking antibodies with cytotoxic agents, as seen in maytansinoid conjugates targeting tumor-specific antigens. However, these initial systems suffered from premature payload release due to extracellular disulfide reduction. The introduction of steric hindrance near the disulfide bond in the 2000s—achieved through methyl or cyclopropyl substitutions—markedly improved plasma stability while retaining intracellular activation.

Key Milestones in Disulfide Linker Design

YearAdvancementImpact
1990sThiol-disulfide exchange mechanisms characterizedEnabled rational design of redox-sensitive linkers
2009Recombinant fusion proteins with cleavable disulfide linkersDemonstrated homogeneous product synthesis
2016β-Mercaptoethyl-carbamate self-immolative linkersAchieved tunable drug release kinetics
2022LUMO-guided disulfide bond optimizationEnhanced conjugation specificity and DAR values

XLogP3

0.4

Dates

Modify: 2023-08-16

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